methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative featuring a methyl ester at position 3, a 6-methyl substituent on the tetrahydrobenzothiophene ring, and a (2E)-3-(4-methoxyphenyl)propenoyl group at the 2-amino position. The compound’s structure combines a rigid bicyclic core with a conjugated acryloyl side chain, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-13-4-10-16-17(12-13)27-20(19(16)21(24)26-3)22-18(23)11-7-14-5-8-15(25-2)9-6-14/h5-9,11,13H,4,10,12H2,1-3H3,(H,22,23)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTWXQGXMDWQSA-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the methoxyphenyl group: This step often involves coupling reactions such as Suzuki or Heck coupling.
Esterification: The carboxylate group is introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
- Anticancer Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential use as a chemotherapeutic agent due to its cytotoxicity against cancer cells. |
| Anti-inflammatory | May reduce inflammation in chronic conditions, providing a therapeutic option for inflammatory diseases. |
| Antimicrobial | Could serve as a basis for developing new antibiotics or antifungal treatments. |
Case Studies
- Cytotoxicity Against Cancer Cells :
- Inhibition of Inflammatory Mediators :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal transduction: The compound could interfere with cellular signaling pathways, affecting cell function and survival.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a class of tetrahydrobenzothiophene carboxylates with diverse substituents. Key structural variations among analogues include:
- Ester groups : Methyl vs. ethyl esters influence solubility and metabolic stability.
- Amino substituents: Propenoyl, benzamido, or phenoxyacetyl groups alter hydrogen-bonding capacity and steric bulk.
- Ring substituents : Methyl, phenyl, or ethyl groups at position 6 modulate ring conformation and lipophilicity.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula C21H23NO4S.
Functional Implications
- Hydrogen Bonding: The propenoyl group’s carbonyl and amino groups may participate in hydrogen bonding, akin to patterns observed in other benzothiophene derivatives .
- Lipophilicity : The methyl ester and 6-methyl substituent likely increase lipophilicity (higher LogP) relative to ethyl ester analogues, impacting membrane permeability.
Biological Activity
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C23H21NO4S, with a molecular weight of 407.5 g/mol. It features a unique combination of a thiophene ring and a methoxyphenyl group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21NO4S |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QZBSEDDQBIDKNI-SDNWHVSQSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiophene Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl group to the thiophene ring.
- Formation of the Carboxylate Ester : Esterification reactions using methanol and an acid catalyst finalize the synthesis.
Biological Activity
Research indicates that derivatives of benzothiophene compounds exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that compounds similar to this compound possess cytostatic effects against various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized thiophenes showed inhibition zones comparable to standard antibiotics like Ampicillin .
Case Studies
- Antitumor Activity : A study evaluated the antiproliferative effects of synthesized thiophene compounds on human cancer cell lines. The results indicated that specific substitutions on the thiophene ring enhanced activity against MCF-7 cells .
- Anti-inflammatory Effects : Research has suggested that related compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets such as enzymes and receptors. This modulation can lead to various biological effects depending on the target and context .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the benzothiophene core significantly influence biological activity. For example:
Q & A
Q. Q1. What are the key structural features of this compound that influence its reactivity and biological activity?
The compound features a tetrahydrobenzothiophene core fused with a benzene ring, an (E)-configured α,β-unsaturated ketone linked to a 4-methoxyphenyl group, and a methyl ester at position 2. The conjugated enone system (prop-2-enoyl) may enable Michael addition or cycloaddition reactions, while the methoxy group enhances lipophilicity, influencing membrane permeability in biological systems . The tetrahydrobenzothiophene scaffold is structurally analogous to bioactive molecules targeting enzymes like kinases or G-protein-coupled receptors .
Q. Q2. What synthetic strategies are recommended for optimizing the yield of this compound?
Multi-step synthesis typically involves:
Core formation : Cyclocondensation of methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with a protected amine.
Enone installation : Coupling the core with (2E)-3-(4-methoxyphenyl)prop-2-enoyl chloride via a nucleophilic acyl substitution reaction.
- Key parameters : Use anhydrous conditions (e.g., dry DCM, molecular sieves) to prevent hydrolysis. Catalytic DMAP improves acylation efficiency .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product.
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across different assay systems?
Contradictions often arise from assay-specific variables:
- Solubility : Use co-solvents (DMSO ≤ 0.1%) and confirm compound stability via HPLC.
- Metabolic interference : Perform liver microsome assays to assess metabolic stability (e.g., CYP450 interactions) .
- Target specificity : Validate off-target effects using proteome-wide affinity chromatography or CRISPR-Cas9 knockout models.
- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
Q. Q4. What computational methods are suitable for predicting the compound’s binding modes to biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite with homology models of target proteins (e.g., kinases). Prioritize flexible side-chain docking to account for induced-fit binding.
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational dynamics.
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
Q. Q5. How can stereochemical integrity be maintained during synthesis and storage?
- Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) for enantioselective steps.
- Storage : Store under inert gas (argon) at −20°C in amber vials to prevent racemization or photooxidation of the enone system.
- Analysis : Confirm configuration via X-ray crystallography (as in ) or circular dichroism (CD) spectroscopy.
Experimental Design & Data Analysis
Q. Q6. What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The enone’s vinyl protons (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic .
- HRMS : Confirm molecular formula (C22H23NO4S) with < 3 ppm mass error.
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the amide group) .
Q. Q7. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Cell lines : Use adherent lines (e.g., HeLa, HEK293) with optimized seeding density (e.g., 5,000 cells/well).
- Dose range : 0.1–100 µM, 24–72 hr exposure. Include vehicle controls (0.1% DMSO).
- Assays :
- MTT/WST-1 for metabolic activity.
- Annexin V/PI staining for apoptosis/necrosis.
- ROS detection (DCFH-DA probe) for oxidative stress .
Advanced Methodological Challenges
Q. Q8. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Formulation : Prepare stock solutions in DMSO and dilute in assay buffer containing 0.01% pluronic F-68 or cyclodextrins.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
- Validation : Measure solubility via shake-flask method (UV-Vis) and confirm stability using dynamic light scattering (DLS).
Q. Q9. What strategies mitigate batch-to-batch variability in biological activity?
- Synthetic QC : Enforce strict purity criteria (≥95% by HPLC) and characterize each batch with NMR/HRMS.
- Bioassay standardization : Use internal reference compounds (e.g., paclitaxel for microtubule inhibition) and automated liquid handlers to minimize operator error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
